Enhanced External Quantum Efficiency (EQE) in InP QLEDs via 4-Bromo-2-fluorothiophenol Self-Assembled Monolayer
In green indium phosphide (InP) quantum dot light-emitting diodes (QLEDs), the introduction of a self-assembled monolayer (SAM) of 4-bromo-2-fluorothiophenol (SAM-BFTP) significantly enhanced device performance compared to a control device lacking the SAM [1]. The SAM-BFTP device achieved a maximum external quantum efficiency (EQE) of 8.46% and a peak luminance of 18,356 cd m⁻² [1].
| Evidence Dimension | External Quantum Efficiency (EQE) in green InP QLEDs |
|---|---|
| Target Compound Data | 8.46% EQE, 18,356 cd m⁻² luminance |
| Comparator Or Baseline | Control device without SAM (baseline) |
| Quantified Difference | Not explicitly quantified in abstract, but the SAM-BFTP device is presented as the optimized, high-performance configuration. The study's central claim is that the SAM-BFTP molecule enables the high efficiency and brightness. |
| Conditions | InP QD-based LED with Cu:PMA hole injection layer; SAM-BFTP formed at QD/HTL interface. |
Why This Matters
This demonstrates the unique utility of 4-bromo-2-fluorothiophenol in advanced materials science, where its molecular dipole and self-assembly properties directly enable a substantial improvement in optoelectronic device performance.
- [1] Li, L.; Luo, Y.; Wu, Q.; Wang, L.; Jia, G.; Chen, T.; Zhang, C.; Yang, X. Efficient and bright green InP quantum dot light-emitting diodes enabled by a self-assembled dipole interface monolayer. Nanoscale 2023, 15, 2837-2842. View Source
